Pan-FGFR Inhibition Profile of FGFR4-IN-17 versus Highly Selective FGFR4 Inhibitor Fisogatinib
FGFR4-IN-17 exhibits balanced inhibitory activity across FGFR1–4, with IC₅₀ values of 24.2 nM (FGFR1), 16.1 nM (FGFR2), 78.0 nM (FGFR3), and 68.0 nM (FGFR4) . In direct contrast, fisogatinib (BLU-554) is a highly selective FGFR4 inhibitor with an FGFR4 IC₅₀ of 5 nM but substantially weaker activity against FGFR1–3, with reported IC₅₀ values spanning 624–2203 nM . This selectivity difference exceeds two orders of magnitude for FGFR1–3 engagement. Researchers investigating whether FGFR1–3 can compensate for FGFR4 inhibition require FGFR4-IN-17; studies isolating FGFR4-specific signaling demand fisogatinib.
| Evidence Dimension | Kinase inhibition IC₅₀ across FGFR isoforms |
|---|---|
| Target Compound Data | FGFR1: 24.2 nM; FGFR2: 16.1 nM; FGFR3: 78.0 nM; FGFR4: 68.0 nM |
| Comparator Or Baseline | Fisogatinib (BLU-554): FGFR4 = 5 nM; FGFR1–3 range = 624–2203 nM |
| Quantified Difference | FGFR4-IN-17: FGFR4 ~13.6× weaker than fisogatinib, but FGFR1–3 engagement 26–91× stronger |
| Conditions | Cell-free kinase inhibition assay; biochemical IC₅₀ determination |
Why This Matters
This directly informs compound selection: FGFR4-IN-17 for pan-FGFR studies, fisogatinib for FGFR4-specific mechanistic work.
